molecular formula C9H5Br2NO2 B6228256 5,7-dibromo-1H-indole-2-carboxylic acid CAS No. 383132-17-0

5,7-dibromo-1H-indole-2-carboxylic acid

Cat. No. B6228256
CAS RN: 383132-17-0
M. Wt: 318.9
InChI Key:
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Description

5,7-dibromo-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

The synthesis of 5,7-dibromo-1H-indole-2-carboxylic acid can be achieved by the reaction of 2,3-dichloroindole carboxylic acid with nitrous acid . This reaction is usually carried out under low temperature and acidic conditions .


Molecular Structure Analysis

The molecular formula of 5,7-dibromo-1H-indole-2-carboxylic acid is C9H5Br2NO2 . The molecular weight is 318.95 .


Chemical Reactions Analysis

Indoles, including 5,7-dibromo-1H-indole-2-carboxylic acid, are involved in various chemical reactions. For instance, they can undergo electrophilic substitution reactions . The high reactivity of the indole 3-position can be used to induce nucleophilic addition at C-2 .

Mechanism of Action

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,7-dibromo-1H-indole-2-carboxylic acid involves the bromination of 1H-indole-2-carboxylic acid at the 5 and 7 positions.", "Starting Materials": [ "1H-indole-2-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 1H-indole-2-carboxylic acid in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, add sodium acetate to the solution and stir for 30 minutes.", "Step 4: Add hydrogen peroxide to the solution and stir for an additional 30 minutes.", "Step 5: Filter the resulting precipitate and wash with water.", "Step 6: Dry the product under vacuum to obtain 5,7-dibromo-1H-indole-2-carboxylic acid." ] }

CAS RN

383132-17-0

Product Name

5,7-dibromo-1H-indole-2-carboxylic acid

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.9

Purity

95

Origin of Product

United States

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